molecular formula C14H18O4 B1249009 Lachnumfuran A

Lachnumfuran A

Cat. No.: B1249009
M. Wt: 250.29 g/mol
InChI Key: AFRGLBNIROTEDN-BHDSKKPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lachnumfuran A is a secondary metabolite isolated from fungi of the genus Lachnum, particularly strains ATCC 36554 and DSM 10201, which are associated with saprotrophic inoperculate discomycetes . It was first reported by Shan et al. (1996) and tentatively identified in both strains through chemotaxonomic analyses, including metabolite profiling and phylogenetic studies . Structurally, this compound is a furan derivative, though its exact stereochemical configuration remains partially unresolved. It is categorized as a minor metabolite with weak nematicidal activity against Caenorhabditis elegans, as observed in bioactivity assays .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

(2'R,5S,6S)-5-hydroxy-2'-(2-hydroxypropan-2-yl)-2-methylspiro[4,5-dihydro-1-benzofuran-6,1'-cyclopropane]-7-one

InChI

InChI=1S/C14H18O4/c1-7-4-8-5-10(15)14(12(16)11(8)18-7)6-9(14)13(2,3)17/h4,9-10,15,17H,5-6H2,1-3H3/t9-,10-,14-/m0/s1

InChI Key

AFRGLBNIROTEDN-BHDSKKPTSA-N

Isomeric SMILES

CC1=CC2=C(O1)C(=O)[C@]3(C[C@H]3C(C)(C)O)[C@H](C2)O

Canonical SMILES

CC1=CC2=C(O1)C(=O)C3(CC3C(C)(C)O)C(C2)O

Synonyms

lachnumfuran A

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Benzofuran Derivatives

Benzofurans, including structurally related compounds like benzo[ b]furan, exhibit characteristic reactivity due to their aromatic heterocyclic framework:

  • Electrophilic substitution occurs preferentially at the C3 position due to electron-rich π systems .

  • Nucleophilic attack is less common but observed under strong basic conditions (e.g., Grignard additions to carbonyl-substituted benzofurans) .

  • Oxidation of the furan ring can lead to dihydrofuran or ring-opening products .

Relevant benzofuran reaction pathways from analogous systems include:

Reaction TypeConditionsProductsReference
Cycloaddition Cu catalysis with isocyanides3-Aryl-2-aminobenzofurans
Cross-coupling Pd nanoparticles, SonogashiraEthynylbenzofurans
Halogenation I₂, NBS, or NCS in DCM3-Halogenated benzofurans

Hypothetical Reaction Pathways for Lachnumfuran A

Based on structural analogs (e.g., 2-amidobenzofurans), potential reactions could involve:

  • Acid-catalyzed rearrangements : Migration of acyl groups under Brønsted or Lewis acid conditions .

  • Reductive cleavage : Hydrogenolysis of the furan ring using Pd/C or Raney Ni .

  • Functionalization : Selective C–H activation at C5 using transition-metal catalysts .

Research Gaps and Recommendations

  • Synthetic Studies :

    • Prioritize kinetic experiments (as in ) to map reaction pathways under varying temperatures, solvents, and catalysts.

    • Apply DoE (Design of Experiments) frameworks to optimize yields of derivatized products .

  • Mechanistic Probes :

    • Use isotopic labeling (e.g., D₂O or ¹³C tracers) to track proton transfer or bond reorganization.

    • Conduct computational modeling (DFT/MRCI) to predict transition states, leveraging datasets like mech-USPTO-31K .

  • Collaborative Resources :

    • Consult specialized fungal metabolite databases (e.g., Dictionary of Natural Products).

    • Explore solid-state synthesis networks for analogous furanoids .

Limitations of Current Data

  • No experimental studies on this compound’s reactivity were found in PubMed, PMC, or materials science repositories[1–13].

  • The compound’s instability under ambient conditions (common to many furanoids ) may hinder reaction characterization.

To advance understanding, researchers should isolate larger quantities of this compound and systematically screen its reactivity using high-throughput platforms (e.g., flow chemistry ) paired with advanced spectroscopic validation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Lachnumfuran A belongs to a broader class of fungal metabolites that include chlorinated and non-chlorinated aromatic compounds. Below is a comparative analysis of its structural analogs, biosynthetic origins, and biological activities:

Table 1: Key Metabolites from Lachnum Strains and Their Properties

Compound Name Source/Strain Metabolite Status Biological Activity Chlorination Status
This compound (7) ATCC 36554, DSM 10201 Minor (tentative) Weak nematicidal activity Non-chlorinated (inferred)
Mycorrhizin A (1) ATCC 36554 Major Not reported Chlorinated
Chloromycorrhizin A (2) ATCC 36554 Minor Not reported Chlorinated
Dechloromycorrhizin A (3) Both strains Minor Not reported Dechlorinated
Lachnumol A (5) DSM 10201 Major Not reported Non-chlorinated
4-Chloro-6,7-dihydroxymellein (6) Both strains Minor Not reported Chlorinated

Structural and Functional Insights

Chlorinated vs. Non-Chlorinated Derivatives: this compound lacks chlorine substituents, distinguishing it from chlorinated analogs like Chloromycorrhizin A (2) and 4-chloro-6,7-dihydroxymellein (6). Chlorination often enhances bioactivity in fungal metabolites, but this compound’s weak nematicidal effect suggests non-halogenated furans may have distinct mechanisms of action . Dechloromycorrhizin A (3), a dechlorinated variant of Mycorrhizin A, shares biosynthetic pathways with this compound, as both are minor metabolites in overlapping fungal strains .

Major vs. Minor Metabolites: While Mycorrhizin A (1) and Lachnumol A (5) dominate their respective strains, this compound’s tentative detection as a minor compound implies it is a byproduct of specialized metabolic pathways, possibly linked to environmental stress responses .

Bioactivity Profile :

  • This compound’s nematicidal activity contrasts with the mutagenic properties of related compounds like papyracons (122–124), which co-occur in Lachnum extracts . This highlights functional divergence within structurally similar furan derivatives.

Phylogenetic and Chemotaxonomic Context

Phylogenetic analyses (ITS, LSU, RPB2 loci) confirm that both Lachnum strains producing this compound belong to the same clade, reinforcing the compound’s utility in chemotaxonomy . However, metabolic differences—such as the predominance of Mycorrhizin A in ATCC 36554 versus Lachnumol A in DSM 10201—suggest strain-specific adaptations in secondary metabolism .

Q & A

Q. How should interdisciplinary teams manage data ownership in collaborative studies on this compound?

  • Methodological Answer : Draft a data management plan (DMP) outlining authorship criteria, IP rights, and public deposition timelines (e.g., GenBank for sequence data). Use platforms like Zenodo for open-access supplementary materials. Address non-response biases in collaborative surveys via stratified sampling .

Q. Tables for Reference

Parameter Recommended Method Key Challenges
Structural ElucidationNMR (¹H, ¹³C, HSQC), HRMSSignal overlap in crowded spectral regions
Bioactivity ValidationBlinded in vitro assays, IC50 curvesBatch-to-batch metabolite variability
Pathway AnalysisIsotope tracing, gene knockout mutantsIncomplete genomic annotations

For further details, consult protocols in , and 18.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lachnumfuran A
Reactant of Route 2
Lachnumfuran A

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